molecular formula C12H11N5O2 B116378 o6-苄基-8-氧鸟嘌呤 CAS No. 158754-46-2

o6-苄基-8-氧鸟嘌呤

货号 B116378
CAS 编号: 158754-46-2
分子量: 257.25 g/mol
InChI 键: VPMJBCMAJPZWIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

o6-Benzyl-8-oxoguanine is a significant metabolite of o6-Benzylguanine, a compound that has been studied for its ability to inactivate the DNA repair protein o6-alkylguanine-DNA alkyl-transferase (AGT). This inactivation enhances the sensitivity of tumor cells to certain chemotherapeutic agents, particularly nitrosoureas, which are used in cancer treatment .

Synthesis Analysis

The synthesis of o6-Benzyl-8-oxoguanine occurs primarily through the metabolic conversion of o6-Benzylguanine in humans and other mammals. This process involves the rapid disappearance of o6-Benzylguanine from plasma and its conversion into o6-Benzyl-8-oxoguanine . The metabolism of o6-Benzylguanine to o6-Benzyl-8-oxoguanine has been observed in both human and animal models, with the metabolite exhibiting a longer half-life and greater area under the concentration-time curve (AUC) than the parent compound .

Molecular Structure Analysis

The molecular structure of o6-Benzyl-8-oxoguanine is characterized by the addition of a benzyl group to the o6 position of the guanine base, along with an oxygen atom at the 8 position, resulting in an oxidized form of guanine. This structural modification is crucial for the compound's ability to inactivate AGT by transferring its benzyl moiety to the active site of the enzyme .

Chemical Reactions Analysis

o6-Benzyl-8-oxoguanine is an active metabolite that retains the ability to inactivate AGT, similar to its parent compound o6-Benzylguanine. The metabolite has been shown to undergo further metabolic reactions, including debenzylation to form 8-oxoguanine, particularly in the human liver. This reaction is primarily mediated by the cytochrome P450 enzyme CYP1A2 . The metabolite's ability to inactivate AGT is a key aspect of its chemical reactivity and its potential use in enhancing the efficacy of alkylating chemotherapeutic agents .

Physical and Chemical Properties Analysis

The pharmacokinetic properties of o6-Benzyl-8-oxoguanine have been studied in various models. It has been found to have a longer half-life compared to o6-Benzylguanine, indicating a more prolonged presence in the bloodstream. The metabolite also exhibits nonlinear kinetics, with its half-life increasing with the dose administered . The compound's solubility, stability, and distribution in biological systems are critical for its function as a chemosensitizer, as evidenced by its penetration into the cerebrospinal fluid (CSF) and its prolonged suppression of MGMT activity . The pharmacokinetics of o6-Benzyl-8-oxoguanine have been further characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have provided detailed information on its concentration in human plasma .

科学研究应用

代谢和药代动力学发现

o6-苄基-8-氧鸟嘌呤作为 o6-苄基鸟嘌呤的主要代谢物,在人类药代动力学和代谢中具有重要意义。研究表明,o6-苄基鸟嘌呤在人体内迅速转化为 o6-苄基-8-氧鸟嘌呤,后者表现出非线性动力学,并在淋巴细胞中 AGT 活性的耗竭中发挥着至关重要的作用 (Dolan 等人,1998 年)

大鼠药代动力学

对大鼠的研究表明,很大一部分 o6-苄基鸟嘌呤转化为 o6-苄基-8-氧鸟嘌呤。这种转化和这些化合物的药代动力学提供了对其在哺乳动物系统中的分布和可用性的见解,这对于为 o6-苄基鸟嘌呤的临床试验做准备至关重要 (Roy 等人,1995 年)

人肝中的酶促相互作用和代谢

o6-苄基-8-氧鸟嘌呤在人肝中的代谢主要归因于细胞色素 P450 酶 CYP1A2 的作用。这种酶促相互作用对于 o6-苄基-8-氧鸟嘌呤的去苄基化至关重要,形成 8-氧鸟嘌呤并影响该化合物的动力学和治疗效果 (Long 等人,2001 年)

小儿患者的药代动力学

在患有中枢神经系统肿瘤的小儿患者中,已经研究了 o6-苄基鸟嘌呤和 o6-苄基-8-氧鸟嘌呤的药代动力学,结果表明 o6-苄基鸟嘌呤快速消除,而 o6-苄基-8-氧鸟嘌呤的终末半衰期则长得多。这些发现对于理解该化合物在小儿肿瘤学中的行为至关重要 (Neville 等人,2004 年)

人血浆中测定的分析方法

已经开发出一种使用 LC-MS/MS 的分析方法,用于同时测定人血浆中的 o6-苄基鸟嘌呤和 o6-苄基-8-氧鸟嘌呤。该方法对于从临床试验中患者血浆样本中测量这些化合物至关重要,从而有助于药代动力学研究 (Mannem 和 Xu,2019 年)

未来方向

The future directions of O6-Benzyl-8-oxoguanine research could involve investigating how telomeric 8-oxoguanine processing affects telomere integrity and overall genome stability . Additionally, the focus could be on the epigenetic and epitranscriptional roles of 8-oxoguanine, highlighting the significance of oxidative modification in redox-mediated control of gene expression .

属性

IUPAC Name

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBCMAJPZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o6-Benzyl-8-oxoguanine

Synthesis routes and methods I

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,1'-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256°-257° C. dec.; UV (pH 1) λmax 243 nm (ε=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR δ5.41 (s, 2H, ArCH2), 6.13 (s, 2H, NH2 , exchange with D2O), 7.33-7.51 (m, 5H, ArH), 10.46 (s, 1H, exchanges with D2O), 11.04 (s, 1H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,11-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2 N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256-257° C. dec.; UV (pH 1) 1max 243 nm (e=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR d 5.41 (s, 2 H, ArCH2), 6.13 (s, 2 H, NH2, exchange with D2O), 7.33-7.51 (m, 5 H, ArH), 10.46 (s, 1 H, exchanges with D2O), 11.04 (s, 1 H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2 H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
1,11-carbonyldiimidazole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o6-Benzyl-8-oxoguanine
Reactant of Route 2
o6-Benzyl-8-oxoguanine
Reactant of Route 3
Reactant of Route 3
o6-Benzyl-8-oxoguanine
Reactant of Route 4
Reactant of Route 4
o6-Benzyl-8-oxoguanine
Reactant of Route 5
Reactant of Route 5
o6-Benzyl-8-oxoguanine
Reactant of Route 6
Reactant of Route 6
o6-Benzyl-8-oxoguanine

Citations

For This Compound
37
Citations
C Mannem, Y Xu - Biomedical Chromatography, 2020 - Wiley Online Library
O 6 ‐benzylguanine (O 6 BG) is an inhibitor of O 6 ‐alkylguanine‐DNA alkyltransferase (AGT). It binds to AGT by transferring its benzyl moiety to the cysteine residue at the active site of …
L Long, RC Moschel, ME Dolan - Biochemical pharmacology, 2001 - Elsevier
O 6 -Benzylguanine (BG) effectively inactivates the DNA repair protein O 6 -alkylguanine-DNA alkyltransferase, and enhances the effectiveness of 1,3-bis(2-chloroethyl)-1-nitrosourea in …
Number of citations: 17 www.sciencedirect.com
ME Dolan, SK Roy, AA Fasanmade… - Journal of Clinical …, 1998 - ascopubs.org
… results in a rapid conversion to O6-Benzyl-8-oxoguanine, which follows nonlinear kinetics. Both … depletion of AGT activity is likely due primarily to the effect of O6-Benzyl-8-oxoguanine. …
Number of citations: 94 ascopubs.org
ME Dolan, MY Chae, AE Pegg, JH Mullen… - Cancer research, 1994 - AACR
O 6 -Benzylguanine effectively inactivates the DNA repair protein, O 6 -alkylguanine-DNA alkyltransferase, leading to an increase in the therapeutic index of 1,3-bis(2-chloroethyl)-1-…
Number of citations: 79 aacrjournals.org
SL Berg, DJ Murry, CL McCully, K Godwin… - Clinical cancer research …, 1998 - AACR
… We investigated the pharmacokinetic behavior of O6BG and O6-benzyl-8-oxoguanine (8-oxo-O6BG) in cerebrospinal fluid (CSF) and plasma after intraventricular administration of …
Number of citations: 10 aacrjournals.org
L Long, DR McCabe, ME Dolan - Journal of Chromatography B: Biomedical …, 1999 - Elsevier
A highly sensitive and selective method for determining 8-oxoguanine in plasma and urine was developed by high-performance liquid chromatography with electrochemical detection. …
Number of citations: 27 www.sciencedirect.com
SL Berg, SL Gerson, K Godwin, DE Cole, L Liu… - Cancer research, 1995 - AACR
… The mean clearance of O6@ benzyl-8-oxoguanine was 6.4 ±2.2 mi/minIm2. On the basis of … Although O6@ benzyl-8-oxoguanine was quantified using the O6BG standard curve, it is …
Number of citations: 30 aacrjournals.org
SK Roy, KR Korzekwa, FJ Gonzalez… - Biochemical …, 1995 - Elsevier
The oxidation of O 6 -benzylguanine, an inactivator of O 6 -alkylguanine-DNA alkyltransferase, was examined using human liver cytosol, microsomes, and several P450 isoforms. …
Number of citations: 52 www.sciencedirect.com
NA Loktionova, M Xu-Welliver, TM Crone… - Biochemical …, 1999 - Elsevier
O 6 -Benzylguanine (BG) is an inactivator of human O 6 -alkylguanine-DNA alkyltransferase (AGT) currently undergoing clinical trials to enhance cancer chemotherapy by alkylating …
Number of citations: 26 www.sciencedirect.com
K Neville, S Blaney, M Bernstein, P Thompson… - Clinical cancer …, 2004 - AACR
… Representative concentration versus time curve for O6-benzylguanine (O6-BG) and its metabolite, O6-benzyl-8-oxoguanine (8-oxo-O6BG). Circles represent O6BG concentration, …
Number of citations: 13 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。